(3-Bromo-4-fluorophenyl)methanamine
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Overview
Description
“(3-Bromo-4-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 388072-39-7 . It has a molecular weight of 204.04 . The IUPAC name for this compound is (3-bromo-4-fluorophenyl)methanamine .
Molecular Structure Analysis
The InChI code for “(3-Bromo-4-fluorophenyl)methanamine” is 1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Bromo-4-fluorophenyl)methanamine” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Acridinones : (3-Bromo-4-fluorophenyl)methanamine is utilized in synthesizing acridinones, a class of organic compounds with various applications. For example, the reaction of 1-fluoro-2-lithiobenzenes, derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes and subsequent oxidation leads to the efficient production of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
- Synthesis of Isoindole-Thiones : Another application is in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, where 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, react with butyllithium to produce these compounds in good yields (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Pharmaceutical Research
- Serotonin Receptor Agonists : In pharmaceutical research, derivatives of this compound have been designed as "biased agonists" of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates due to their selective ERK1/2 phosphorylation and robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Catalytic and Material Science Applications
- Transfer Hydrogenation Reactions : In the field of catalysis, derivatives of (3-Bromo-4-fluorophenyl)methanamine have been used in the synthesis of N-heterocyclic ruthenium(II) complexes, which are efficient catalysts for transfer hydrogenation reactions, achieving high conversions and turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
- Electronic Tuning of Polythiophenes : It has been used in the synthesis of 3-fluoro-4-hexylthiophene, a building block for tuning the electronic properties of conjugated polythiophenes. This compound is relevant in the study of electronic materials (Gohier, Frère, & Roncali, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-bromo-4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRTWOIWFFCEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369278 |
Source
|
Record name | (3-bromo-4-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)methanamine | |
CAS RN |
388072-39-7 |
Source
|
Record name | (3-bromo-4-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-4-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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